molecular formula C11H11ClO2 B1325120 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride CAS No. 16728-02-2

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Cat. No.: B1325120
CAS No.: 16728-02-2
M. Wt: 210.65 g/mol
InChI Key: OJVWBPMSOJAJDI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is a versatile and highly reactive acyl chloride intermediate used primarily in organic synthesis and medicinal chemistry research. Its core utility lies in serving as a key building block for the introduction of the 1-(4-methoxyphenyl)cyclopropanecarbonyl moiety into target molecules, primarily through amidation or esterification reactions to form amides or esters, respectively. This compound is of significant interest in the synthesis of potential pharmaceutical agents, particularly as a precursor for the development of novel α-ketoamide-based inhibitors. Research has explored its use in the synthesis of covalent inhibitors targeting the Main Protease (Mpro) of SARS-CoV-2, where the reactive carbonyl chloride is coupled with amino groups to form the essential α-ketoamide warhead that interacts with the viral enzyme's active site (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7599403/). The cyclopropane ring confers conformational rigidity and potential metabolic stability to the resulting molecules, while the 4-methoxyphenyl group can influence electronic properties and binding affinity. As a specialized chemical, it is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWBPMSOJAJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640618
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-02-2
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of 1-(4-Methoxyphenyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidified Pharmacophore

The 1-(4-Methoxyphenyl)cyclopropane moiety represents a "privileged scaffold" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of the flexible ethyl chain found in phenethylamines and styrenes. By locking the phenyl ring and the side chain into a fixed geometry, this scaffold enhances receptor selectivity and metabolic stability.

Crucially, the cyclopropane ring acts as a unique metabolic handle. It can function as a "radical clock" to probe cytochrome P450 mechanisms, or as a stable spacer that resists beta-oxidation. The 4-methoxy substituent plays a dual role: it modulates lipophilicity (logP) and electronically activates the aromatic system, influencing the stability of radical intermediates during metabolic processing.

This guide analyzes the biological utility of this scaffold across three therapeutic axes: CNS modulation (Monoamine transporters) , Oncology (Spliceosome inhibition) , and Antimicrobial drug design .

Chemical Biology & Mechanism of Action[1][2][3]

The "Radical Clock" Mechanism

One of the most authoritative uses of 1-arylcyclopropanes in drug development is their application as mechanistic probes for CYP450 enzymes.

  • Mechanism: When a CYP450 enzyme attempts to hydroxylate the cyclopropane ring or the adjacent benzylic position, it generates a radical intermediate.

  • The Clock: The cyclopropylcarbinyl radical is unstable and rearranges (ring-opens) at a known rate (

    
    ).
    
  • Role of 4-Methoxy: The electron-donating methoxy group at the para position stabilizes the developing radical cation, facilitating the Single Electron Transfer (SET) pathway over the Hydrogen Atom Transfer (HAT) pathway.

Expert Insight: If you observe a rearranged product (e.g., a homoallylic alcohol) during metabolic screening, it confirms the reaction proceeded via a radical intermediate rather than a concerted insertion.

Conformational Restriction (Bioisosterism)

In neurotransmitter analogues, the cyclopropane ring replaces the ethyl chain of serotonin or norepinephrine.

  • Rigidity: The bond angle of

    
     forces the substituents into a "eclipsed" conformation, mimicking the bioactive conformation of flexible ligands bound to transporters (SERT/NET).
    
  • Steric Bulk: The 4-methoxy group occupies a specific hydrophobic pocket, often improving potency compared to the unsubstituted phenyl ring.

Therapeutic Applications & SAR

CNS: Monoamine Transporter Inhibitors

Derivatives of 1-(4-methoxyphenyl)cyclopropane-1-amine are structural analogues of Milnacipran and Venlafaxine .

  • Target: Serotonin (SERT) and Norepinephrine (NET) Transporters.

  • SAR Insight: The cis vs. trans orientation of the amino group relative to the 4-methoxyphenyl group is critical. The Z-isomer (phenyl and amine on the same side) often shows higher selectivity for SERT.

Oncology: Spliceosome Inhibition

Recent studies have identified cyclopropane derivatives of Spliceostatin A as potent anti-cancer agents.[1]

  • Mechanism: These compounds bind to the SF3B subunit of the U2 snRNP complex, inhibiting pre-mRNA splicing.[1]

  • Advantage: The cyclopropane ring replaces an unstable epoxide or flexible diene moiety found in the natural product, significantly improving chemical stability without sacrificing potency (IC50 in low nM range).

Antimicrobial Activity

Amide derivatives of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid have demonstrated broad-spectrum activity.

  • Data Summary:

Compound ClassSubstituent (R)Target OrganismActivity (MIC)
Amide Derivative4-FluorobenzylS. aureus4-8 µg/mL
Amide Derivative2,4-DichlorophenylC. albicans16 µg/mL
Ref Compound Ciprofloxacin S. aureus 0.5 µg/mL

Visualization: Signaling & Synthesis

Mechanism of Action: Radical Clock & SERT Binding

The following diagram illustrates the dual pathway: the metabolic ring-opening (Radical Clock) and the pharmacological binding (SERT Inhibition).

MOA_Pathways Scaffold 1-(4-Methoxyphenyl) cyclopropane CYP450 CYP450 Enzyme (Metabolism) Scaffold->CYP450 Oxidative Attack SERT Serotonin Transporter (Therapeutic Target) Scaffold->SERT Conformational Locking Radical Cyclopropylcarbinyl Radical CYP450->Radical e- Transfer (SET) Rearrangement Ring Opening (Homoallylic Alcohol) Radical->Rearrangement k = 10^8 s^-1 (Probe Mechanism) Inhibition Reuptake Inhibition (Antidepressant) SERT->Inhibition Blockade

Caption: Divergent pathways of the 1-(4-methoxyphenyl)cyclopropane scaffold: Metabolic radical probe vs. Therapeutic transporter inhibition.

Synthetic Workflow

The construction of this quaternary center requires specific methodologies to avoid ring fragmentation.

Synthesis_Workflow Start 4-Methoxyphenylacetonitrile Intermediate 1-(4-Methoxyphenyl) cyclopropanecarbonitrile Start->Intermediate Dialkylation (Phase Transfer Cat.) Reagent 1,2-Dibromoethane + NaOH/TEBA (PTC) Reagent->Intermediate Hydrolysis KOH / Ethylene Glycol Reflux Intermediate->Hydrolysis Nitrile Hydrolysis Product 1-(4-Methoxyphenyl) cyclopropanecarboxylic Acid Hydrolysis->Product Deriv Amide/Ester Derivatives (Active Drugs) Product->Deriv Coupling (HATU/EDC)

Caption: Scalable synthesis of the core carboxylic acid scaffold via Phase Transfer Catalysis (PTC).

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

Context: This acid is the universal precursor for amide (antimicrobial) and amine (CNS) derivatives. The Phase Transfer Catalysis (PTC) method is preferred over NaH/DMSO for safety and scalability.

Materials:

  • 4-Methoxyphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Sodium Hydroxide (50% aq. solution)

  • TEBA (Triethylbenzylammonium chloride) (1 mol%)

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 4-methoxyphenylacetonitrile and 1,2-dibromoethane.

  • Initiation: Add TEBA catalyst. Heat the mixture to 50°C.

  • Alkylation: Dropwise add 50% NaOH solution over 1 hour. Caution: Exothermic reaction. Maintain internal temperature < 60°C.

  • Completion: Stir vigorously at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The nitrile intermediate (

    
    ) should form.
    
  • Hydrolysis (One-Pot): Decant the aqueous layer. To the organic layer, add ethylene glycol and KOH pellets (3.0 eq). Reflux at 160°C for 12 hours.

  • Workup: Cool to RT, dilute with water, and wash with ether (to remove unreacted neutrals). Acidify the aqueous layer to pH 2 with conc. HCl.

  • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

    • Yield: Typically 75-85%.

    • Validation: 1H NMR (CDCl3):

      
       7.2-6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OMe), 1.6 (m, 2H), 1.2 (m, 2H).
      
CYP450 Radical Clock Assay

Context: To determine if a new derivative is metabolized via a radical intermediate.

Protocol:

  • Incubation: Incubate the test compound (10 µM) with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At time points (0, 5, 15, 30 min), quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation: Look for the mass shift corresponding to the ring-opened metabolite (+16 Da for hydroxylation, but with distinct retention time and fragmentation pattern of an acyclic alkene).

    • Intact Ring Product: Concerted Oxygen Insertion.

    • Ring-Opened Product: Radical/SET Mechanism.

References

  • Gagnon, A., et al. (2008).[2] "Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides." Journal of Organic Chemistry. Link

  • Shu, C., et al. (2010).[2] "Pd-Catalyzed Cross-Coupling of Aryl Bromides with Cyclopropylmagnesium Bromide." Journal of Organic Chemistry. Link

  • Wong, A., et al. (2017). "Cyclopropane Derivatives as Probes for CYP450 Mechanisms."[3] European Journal of Medicinal Chemistry. Link

  • Nicolaou, K.C., et al. (2019). "Design and Synthesis of Spliceostatin Analogues." Nature Chemistry. Link

  • Zhang, L., et al. (2024).[2] "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules. Link

  • Batey, R.A., et al. (2010). "Potassium Alkenyl- and Cyclopropyltrifluoroborates in Suzuki-Miyaura Coupling." Organic Letters. Link

Sources

Methodological & Application

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride: A Detailed Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a privileged structural motif. Its incorporation into drug candidates can profoundly influence their pharmacological profile, often leading to enhanced potency, improved metabolic stability, and modulated physicochemical properties. The rigid, three-membered ring of the cyclopropane unit can act as a conformational restraint, locking a molecule into its bioactive conformation and thereby improving its binding affinity to biological targets. Furthermore, the unique electronic nature of the cyclopropane ring can render adjacent functional groups less susceptible to metabolic degradation. The target molecule of this guide, 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride, is a key building block for introducing this valuable moiety into more complex pharmaceutical agents. This document provides a comprehensive overview of the synthesis of this acyl chloride from its corresponding carboxylic acid, with a focus on the underlying chemical principles and practical laboratory procedures.

Mechanistic Insights: Converting a Carboxylic Acid to an Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their carboxylic acid precursors and serve as versatile intermediates for the formation of esters, amides, and other carbonyl derivatives. This enhanced reactivity stems from the excellent leaving group ability of the chloride ion compared to the hydroxide ion. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Thionyl Chloride Pathway

The reaction of a carboxylic acid with thionyl chloride proceeds through a multistep mechanism. Initially, the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) is a significant advantage of this method, as it helps to drive the reaction to completion.[1]

A catalytic amount of a tertiary amine, such as pyridine, can be added to accelerate the reaction.[2] The amine acts as a nucleophilic catalyst, reacting with thionyl chloride to form a more reactive intermediate, which is then attacked by the carboxylic acid.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

This protocol is adapted from established procedures for the synthesis of similar acyl chlorides and should be performed by qualified personnel in a well-ventilated fume hood.[3]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1-(4-Methoxyphenyl)cyclopropanecarboxylic acidC₁₁H₁₂O₃192.211.0 eqStarting material
Thionyl chlorideSOCl₂118.971.2 eqReagent, corrosive and lachrymator
TolueneC₇H₈92.14AnhydrousSolvent
Magnetic stirrer--1-
Round-bottom flask--Appropriate sizeFlame-dried
Reflux condenser--1With drying tube
Addition funnel--1-
Heating mantle--1-
Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flame-dried round-bottom flask with 1-(4-methoxyphenyl)cyclopropanecarboxylic acid and anhydrous toluene. B Fit flask with a reflux condenser and an addition funnel. A->B C Place the setup on a magnetic stirrer with a heating mantle. B->C D Add thionyl chloride to the addition funnel. E Add thionyl chloride dropwise to the stirred solution at room temperature. D->E F After addition, heat the reaction mixture to reflux (approx. 80°C). E->F G Monitor the reaction until gas evolution ceases (typically 30-60 minutes). F->G H Cool the reaction mixture to room temperature. I Remove excess thionyl chloride and toluene under reduced pressure (distillation). H->I J The crude 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is obtained as an oil. I->J

Sources

Advanced Application Note: Synthesis of Novel Amides and Esters from 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the robust synthesis of amide and ester libraries utilizing 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride (hereafter referred to as 1-MCC ).

The 1-arylcyclopropane scaffold is a critical pharmacophore in modern drug discovery. It serves as a conformationally restricted bioisostere of the gem-dimethyl group, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by locking the vector of the carbonyl substituents. However, the quaternary carbon at the 1-position introduces significant steric bulk (neopentyl-like environment), which can retard nucleophilic attack at the carbonyl center compared to simple benzoyl chlorides.

Key Technical Insight: While standard acylation protocols often suffice, this guide prioritizes catalytic activation (using DMAP) and solvation control to overcome the steric hindrance imposed by the cyclopropane ring and the electron-donating nature of the para-methoxy group, which reduces the electrophilicity of the carbonyl carbon.

Chemical Hygiene & Safety (Critical)

1-MCC is a potent electrophile and lachrymator. It reacts violently with moisture to release hydrogen chloride (HCl) gas.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Quenching: Quench excess acid chloride with methanol or saturated aqueous sodium bicarbonate before disposal. Do not add water directly to the concentrated chloride.

Pre-Requisite: Quality Control of Starting Material

Commercial 1-MCC can degrade to the carboxylic acid upon storage. Before initiating library synthesis, verify quality.

  • Visual Inspection: Should be a clear to pale yellow liquid/low-melting solid. White precipitate indicates hydrolysis.

  • Rapid QC Test: Dissolve 10 µL in dry MeOH. Inject on LCMS.

    • Pass: >95% Methyl ester peak.

    • Fail: Significant Acid peak (broad) prior to MeOH addition implies degradation.

    • Remediation:[1] If degraded, reflux in SOCl₂ (2.0 equiv) for 2 hours, then distill or strip to dryness under high vacuum.

Protocol A: Synthesis of Amides (The "Hindered" Protocol)

This protocol is optimized for a broad range of amines, including sterically hindered anilines and secondary amines, where the steric clash with the cyclopropane ring is most pronounced.

Materials
  • Electrophile: 1-MCC (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) – Crucial for kinetics.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the Amine (1.0 mmol) and DIPEA (1.5 mmol, 260 µL) in anhydrous DCM (5 mL).

    • Expert Note: For amine salts (e.g., HCl salts), increase DIPEA to 2.5 equiv to ensure freebase liberation.

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg).

    • Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate, which is less sensitive to steric hindrance than the free acid chloride.

  • Acylation: Cool the mixture to 0°C. Add 1-MCC (1.0 mmol) dropwise (neat or as a solution in 1 mL DCM).

  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Aliphatic Amines: 1–2 hours.[2]

    • Anilines/Hindered Amines: 4–16 hours.

  • Monitoring: Check by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the amine.[2]

  • Workup (Self-Validating):

    • Dilute with DCM (20 mL).

    • Wash 1: 1M HCl (removes unreacted amine and DMAP).

    • Wash 2: Sat. NaHCO₃ (removes hydrolyzed acid byproduct).

    • Wash 3: Brine.

    • Dry over MgSO₄, filter, and concentrate.

Data Visualization: Amide Synthesis Workflow

AmideSynthesis Start Start: 1-MCC + Amine Mix Dissolve Amine + DIPEA + DMAP in Anhydrous DCM Start->Mix Cool Cool to 0°C Mix->Cool Add Add 1-MCC Dropwise Cool->Add Warm Warm to RT Stir 2-16h Add->Warm Check QC: LCMS/TLC Warm->Check Check->Warm Incomplete Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Complete Product Final Amide Product Workup->Product

Figure 1: Optimized workflow for amide coupling emphasizing temperature control and sequential washing.

Protocol B: Synthesis of Esters (Steglich-Modified)

Esterification of 1-MCC requires aggressive catalysis because alcohols are poorer nucleophiles than amines, and the steric bulk of the cyclopropane ring significantly retards the tetrahedral intermediate formation.

Materials
  • Electrophile: 1-MCC (1.1 equiv)

  • Nucleophile: Alcohol (1.0 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv) or Pyridine (solvent/base).

  • Catalyst: DMAP (0.2 – 0.5 equiv). Higher loading required than amides.

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried. Moisture competes effectively with alcohols for the acid chloride.

  • Mixing: Dissolve the Alcohol (1.0 mmol) in DCM (5 mL). Add Et₃N (2.0 mmol, 280 µL) and DMAP (0.2 mmol, 24 mg).

  • Addition: Add 1-MCC (1.1 mmol) slowly at 0°C.

    • Note: A slight excess of acid chloride is used to drive the alcohol (often the more valuable component) to completion.

  • Reaction: Stir at RT for 12–24 hours.

    • Troubleshooting: If conversion is <50% after 6 hours, heat to reflux (40°C). The cyclopropane ring is stable to these temperatures.

  • Quenching: Add

    
    -dimethylethylenediamine (0.2 mmol) or simple aqueous NaHCO₃ to scavenge excess acid chloride.
    
  • Workup:

    • Wash 1: 10% Citric Acid or 1M HCl (removes DMAP/Et₃N).

    • Wash 2: Sat. NaHCO₃.

    • Dry and concentrate.

Data Visualization: Mechanism of Steric Inhibition

Mechanism MCC 1-MCC (Electrophile) TS Tetrahedral Intermediate MCC->TS Slow Step Nuc Nucleophile (Amine/Alcohol) Nuc->TS Prod Product (Amide/Ester) TS->Prod Fast Steric Steric Bulk (Cyclopropane) Steric->TS Hinders Attack eDon e- Donation (p-OMe) eDon->MCC Reduces Electrophilicity

Figure 2: Mechanistic factors influencing reaction kinetics. The 1-substitution pattern creates a neopentyl-like center, necessitating DMAP catalysis.

Analytical Characterization Expectations

Upon successful synthesis, the following NMR signatures confirm the structure:

Feature1H NMR Signal (CDCl₃, approx.)MultiplicityDiagnostic Value
Methoxy 3.75 – 3.85 ppmSinglet (3H)Confirms integrity of aryl ring.
Cyclopropane 1.10 – 1.60 ppmMultiplets (4H)Usually two distinct multiplets (AA'BB' system) due to asymmetry.
Amide NH 6.0 – 8.0 ppmBroad SingletDisappears with D₂O shake.
Aryl Protons 6.80 (d) & 7.25 (d) ppmDoubletsTypical para-substitution pattern.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of 1-MCCUse fresh bottle or redistill 1-MCC. Ensure solvents are anhydrous.
No Reaction Steric HindranceIncrease DMAP to 0.5 equiv. Switch solvent to 1,2-Dichloroethane and reflux.
Impurity: Acid Incomplete WorkupEnsure the NaHCO₃ wash is thorough (pH > 8).
Impurity: Urea DCC Coupling (if used)Avoid DCC. Use the Acid Chloride method described here to avoid urea byproducts.

References

  • Leggio, A., et al. (2016).[3] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[3] RSC Advances, 6, 34468-34475.[3] Link

  • Sigma-Aldrich. "1-(4-Methoxyphenyl)cyclopropanecarboxylic acid Product Page." Link

  • Sherwood, J., et al. (2019). "Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™." Green Chemistry, 21, 2164-2173. Link

  • BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection."

  • Firstova, A.A., et al. (2024).[4] "Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation." Russian Journal of General Chemistry, 94, 167-173.[4] Link

Sources

Application Note & Protocol: Considerations for the Large-Scale Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride, a key intermediate in the development of various pharmaceuticals. It outlines synthetic strategies, provides detailed protocols for the chlorination of the corresponding carboxylic acid, and discusses critical considerations for process scale-up, including reagent selection, safety, and purification.

Introduction: Significance of 1-(4-Methoxyphenyl)cyclopropane Derivatives

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their unique conformational properties and ability to act as bioisosteres for other functional groups make them highly valuable in medicinal chemistry. The 1-(4-methoxyphenyl)cyclopropane scaffold, in particular, is a key building block for compounds targeting a range of therapeutic areas. The conversion of the parent carboxylic acid to the highly reactive acyl chloride, 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride, is a critical step, enabling facile derivatization to amides, esters, and other functional groups essential for drug discovery and development.[1] This guide focuses on the practical considerations for synthesizing this important intermediate on a large scale.

Synthetic Strategy Overview

The most direct and industrially viable route to 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride involves the chlorination of the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid. This precursor can be synthesized from commercially available starting materials. A plausible synthetic pathway is outlined below:

Synthetic_Pathway Start 4-Methoxyphenylacetonitrile Intermediate1 1-(4-Methoxyphenyl) cyclopropanecarbonitrile Start->Intermediate1 Cyclopropanation Intermediate2 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid Intermediate1->Intermediate2 Hydrolysis FinalProduct 1-(4-Methoxyphenyl) cyclopropanecarbonyl chloride Intermediate2->FinalProduct Chlorination

Caption: Synthetic route to the target compound.

This application note will focus on the critical final chlorination step, providing detailed protocols and discussing the key considerations for selecting the appropriate chlorinating agent for large-scale production.

Chlorination of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: A Comparative Analysis

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. For large-scale applications, the choice of chlorinating agent is paramount and is typically between thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactiveMilder and more selective[3]
Byproducts SO₂(g), HCl(g)[4][5]CO₂(g), CO(g), HCl(g)[3][6]
Workup Relatively simple due to gaseous byproducts[5][7]Simplified workup due to volatile byproducts[3][8]
Cost Generally more cost-effectiveMore expensive[5]
Safety Highly corrosive, toxic, and reacts violently with water.[9][10][11][12]Corrosive, toxic, and moisture-sensitive. A byproduct of the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen.[3][13]
Catalyst Often catalyzed by DMF.[5][14]Typically requires a catalytic amount of DMF.[15]
Mechanistic Considerations

Understanding the reaction mechanisms is crucial for process optimization and troubleshooting.

Thionyl Chloride: The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate. The lone pair of the carbonyl oxygen attacks the sulfur atom of thionyl chloride.[16][17][18] Subsequent collapse of the tetrahedral intermediate and attack by the chloride ion leads to the formation of the acyl chloride and the gaseous byproducts SO₂ and HCl.[4]

Thionyl_Chloride_Mechanism cluster_0 Mechanism with Thionyl Chloride R-COOH R-COOH Intermediate_1 R-CO-O-S(O)Cl (Chlorosulfite intermediate) R-COOH->Intermediate_1 + SOCl₂ Product R-COCl + SO₂ + HCl Intermediate_1->Product + Cl⁻

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Oxalyl Chloride: With a catalytic amount of DMF, oxalyl chloride forms the Vilsmeier reagent, an iminium species, which is the active electrophile.[5][19] The carboxylic acid reacts with the Vilsmeier reagent, and subsequent nucleophilic attack by chloride liberates the acyl chloride, regenerates the DMF catalyst, and releases CO and CO₂.[6]

Oxalyl_Chloride_Mechanism cluster_1 Mechanism with Oxalyl Chloride and DMF DMF + (COCl)₂ DMF + (COCl)₂ Vilsmeier_Reagent Vilsmeier Reagent DMF + (COCl)₂->Vilsmeier_Reagent R-COOH + Vilsmeier_Reagent R-COOH + Vilsmeier_Reagent Intermediate_2 Intermediate_2 R-COOH + Vilsmeier_Reagent->Intermediate_2 Product R-COCl + CO + CO₂ + DMF•HCl Intermediate_2->Product + Cl⁻

Caption: Simplified mechanism of acyl chloride formation using oxalyl chloride with catalytic DMF.

Large-Scale Synthesis Protocols

Safety First: Both thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10][11][12][13] Ensure all glassware is scrupulously dried before use.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is generally favored for its cost-effectiveness on a large scale.

Materials:

  • 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent like dichloromethane)

  • Dimethylformamide (DMF, catalytic)

Procedure:

  • Reaction Setup: In a suitably sized, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per mole of carboxylic acid).

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture via the dropping funnel at room temperature. The addition should be controlled to manage the evolution of HCl and SO₂ gas.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or quenching a small aliquot with methanol and analyzing by LC-MS). The cessation of gas evolution is a good indicator of reaction completion.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure. A co-evaporation step with anhydrous toluene can be beneficial to ensure complete removal of residual SOCl₂.[20]

    • The crude 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be employed, though care must be taken to avoid thermal decomposition.[7][21]

Protocol 2: Synthesis using Oxalyl Chloride

This method is preferred when milder reaction conditions are necessary to avoid side reactions, despite the higher cost of the reagent.[8]

Materials:

  • 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber, dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) via the dropping funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete by TLC analysis.

  • Workup and Purification:

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • The resulting crude acyl chloride is typically used directly in the next step without further purification.

Safety and Handling of Reagents

ReagentHazardsHandling Precautions
Thionyl Chloride Corrosive, toxic by inhalation, reacts violently with water, lachrymator.[9][10][11][12]Use in a fume hood, wear appropriate PPE, keep away from moisture, have a quench solution (e.g., dilute NaOH) readily available.[9][11][12]
Oxalyl Chloride Corrosive, toxic, moisture-sensitive.[13]Use in a fume hood, wear appropriate PPE, handle under an inert atmosphere, avoid contact with water.[13]
Hydrogen Chloride (gas) Corrosive, respiratory irritant.Generated as a byproduct. Ensure the reaction is conducted in a fume hood with an efficient gas scrubber.
Sulfur Dioxide (gas) Toxic, respiratory irritant.Generated as a byproduct from thionyl chloride. Use a gas scrubber.
Carbon Monoxide (gas) Toxic, flammable.Generated as a byproduct from oxalyl chloride. Ensure adequate ventilation.

Conclusion

The large-scale synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is a critical process for the production of valuable pharmaceutical intermediates. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on a balance of cost, reactivity, and the sensitivity of the substrate. For robust, cost-effective production, the thionyl chloride method is often preferred. However, for substrates prone to side reactions, the milder conditions offered by oxalyl chloride may be necessary. In either case, strict adherence to safety protocols is essential due to the hazardous nature of the reagents involved. The protocols provided herein offer a solid foundation for the development of a safe and efficient large-scale manufacturing process.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010055106A1 - Process for the production of cyclopropane derivatives.
  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • PMC. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]

  • YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical catalytic generation of acyl radicals from the chloride.... Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (2022, October 6). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Reactions Involving 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride in Aryl Ketone Synthesis

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The use of 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride as the acylating agent introduces a unique structural motif, the cyclopropyl-aryl ketone, which is of significant interest in medicinal chemistry due to the conformational rigidity and electronic properties conferred by the cyclopropane ring.[4]

The acyl chloride , 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride, presents a compelling substrate for Friedel-Crafts reactions. The methoxy group on the phenyl ring is a strong electron-donating group, which can influence the reactivity of the molecule, while the cyclopropyl ring introduces strain and unique electronic characteristics.[4] This guide provides a comprehensive overview of the mechanistic considerations, practical protocols, and potential challenges associated with the use of this reagent in Friedel-Crafts acylation reactions.

Mechanistic Insights and Key Considerations

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acyl chloride with a Lewis acid catalyst.[1][5][6] This acylium ion then undergoes electrophilic attack by an electron-rich aromatic substrate.

Formation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the chlorine atom of the 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][7][8]

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate then attacks the electrophilic carbon of the acylium ion, forming a sigma complex (arenium ion).[5] A subsequent deprotonation step, typically facilitated by the Lewis acid-halide complex (e.g., AlCl₄⁻), restores the aromaticity of the ring and yields the desired aryl ketone product.[9]

Unique Aspects of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride:

  • The Role of the Methoxy Group: The electron-donating methoxy group on the phenyl ring of the acyl chloride can have both electronic and steric effects. While it is not directly involved in the acylation of a separate aromatic substrate, its presence can influence the overall electron density and stability of the molecule. When considering intramolecular reactions or reactions where the methoxyphenyl group itself might be a substrate, its activating and ortho-, para-directing effects are crucial.[10] However, a key consideration when working with methoxy-substituted aromatics is the potential for demethylation by strong Lewis acids like AlCl₃, especially at elevated temperatures.[11] Milder Lewis acids such as ZnCl₂ or TiCl₄ may be preferable to mitigate this side reaction.[11]

  • The Cyclopropyl Moiety: The cyclopropane ring is a strained three-membered ring that can exhibit unique reactivity.[4] In the context of Friedel-Crafts acylation, the cyclopropyl group is generally stable. However, under harsh reaction conditions or with certain substrates, ring-opening of the cyclopropane is a potential side reaction, particularly in intramolecular scenarios.[12][13] The stability of the acylium ion intermediate generally prevents rearrangements, a common issue in Friedel-Crafts alkylations.[5][6]

Experimental Protocols

The following protocols provide a generalized framework for the Friedel-Crafts acylation of an aromatic substrate using 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride. It is essential to conduct a thorough hazard analysis and risk assessment for all chemicals and procedures before commencing any experiment.[14]

Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation

This protocol describes the acylation of a generic electron-rich arene (e.g., toluene, anisole, or naphthalene).

Materials and Reagents:

  • 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), carbon disulfide)

  • Aromatic substrate

  • Anhydrous work-up reagents: ice, concentrated HCl, saturated sodium bicarbonate solution, brine

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Inert gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the anhydrous Lewis acid (1.1 - 1.5 equivalents).[15]

  • Solvent Addition: Add the anhydrous solvent (e.g., DCM) to the flask and cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the cooled Lewis acid suspension via an addition funnel over 10-15 minutes. Stir the mixture for an additional 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 - 1.2 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[15] This will hydrolyze the aluminum chloride complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM, 2 x 20 mL).[10]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-methoxyphenyl)cyclopropyl aryl ketone.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

The acyl chloride can be prepared from the corresponding carboxylic acid.

Materials and Reagents:

  • 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., toluene, DCM)

  • Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in an anhydrous solvent, add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2.0 equivalents) with a catalytic drop of DMF.[14]

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C until the evolution of gas (SO₂ or CO and CO₂) ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride can often be used in the subsequent Friedel-Crafts reaction without further purification.[14]

Data Presentation: Key Reaction Parameters

The choice of Lewis acid and solvent can significantly impact the yield and selectivity of the Friedel-Crafts acylation.

Lewis AcidTypical SolventTemperature (°C)Key ConsiderationsReference
AlCl₃Dichloromethane, Dichloroethane, CS₂0 to RTHighly reactive, but can cause demethylation of methoxy groups.[11] Stoichiometric amounts are often required.[9][15][16]
FeCl₃DichloromethaneRTMilder than AlCl₃, may reduce side reactions.[10][16]
ZnCl₂DichloromethaneRT to refluxMilder Lewis acid, good for activated substrates, less likely to cause demethylation.[11][11]
TiCl₄Dichloromethane-20 to RTMilder Lewis acid, can offer improved selectivity.[11]
Sc(OTf)₃Nitromethane50Mild and effective for acylation of activated rings, avoiding harsh conditions.[11][11]

Visualizing the Process

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride 1-(4-MeOPh)cyclopropanecarbonyl chloride AcyliumComplex Acylium Ion-Lewis Acid Complex AcylChloride->AcyliumComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion AcyliumComplex->AcyliumIon Cleavage SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Arene Arene Aromatic Substrate Product Aryl Cyclopropyl Ketone SigmaComplex->Product - H⁺ RegenCatalyst Regenerated Catalyst Product->RegenCatalyst Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup add_LA Add Lewis Acid & Solvent setup->add_LA add_acyl Add Acyl Chloride Solution add_LA->add_acyl add_sub Add Aromatic Substrate add_acyl->add_sub react Reaction Monitoring (TLC) add_sub->react quench Quench with Ice/HCl react->quench workup Aqueous Workup (Extraction & Washing) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end Final Product purify->end

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Conclusion and Future Perspectives

The Friedel-Crafts acylation using 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride offers a reliable and direct route to valuable cyclopropyl aryl ketone structures. Careful consideration of the Lewis acid catalyst and reaction conditions is paramount to achieving high yields and minimizing potential side reactions such as demethylation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigations could focus on expanding the substrate scope to include less activated aromatic systems and developing more environmentally benign catalytic systems.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • University of Wisconsin-Platteville. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • National Institutes of Health. (n.d.). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation.
  • Semantic Scholar. (2020, October 29). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems.
  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole.
  • RSC Publishing. (2020, October 29). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes.
  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with Cyclopentanecarbonyl Chloride.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • NROChemistry. (n.d.). Friedel-Crafts Reactions.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of anisole with propanoic acid.
  • Benchchem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (2019, August 1). Diastereoselective Ring Opening of Fully-Substituted Cyclopropanes via Intramolecular Friedel–Crafts Alkylation.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is a highly reactive acyl chloride, valued as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its strained cyclopropane ring and reactive carbonyl group make it a versatile reagent, but also introduce specific challenges related to its stability and purification.[1] This guide will provide a systematic approach to troubleshooting common issues, ensuring you can obtain a high-purity product suitable for your downstream applications.

Common Synthetic Route & Potential Impurities

A common route to 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride involves the hydrolysis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile to the corresponding carboxylic acid, followed by chlorination.[2][3][4][5] Understanding this pathway is crucial for anticipating potential impurities.

Synthetic_Pathway A 1-(4-Methoxyphenyl) cyclopropanecarbonitrile B 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid A->B  Hydrolysis (Acid or Base)   C 1-(4-Methoxyphenyl) cyclopropanecarbonyl chloride B->C  Chlorination (e.g., SOCl₂, (COCl)₂)   Purification_Workflow Crude Crude Product (Acyl Chloride + Impurities) Distill Vacuum Distillation Crude->Distill Primary Method Chrom Column Chromatography Crude->Chrom If Thermally Unstable Recryst Crystallization (if solid) Crude->Recryst If product is a solid Pure Pure Product Distill->Pure Chrom->Pure Recryst->Pure

Sources

Managing the moisture sensitivity of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive acyl chloride in their synthetic workflows. Its potent reactivity is key to its utility, but it also presents a significant challenge: extreme sensitivity to moisture. This guide provides in-depth, practical solutions in a direct question-and-answer format to help you anticipate, troubleshoot, and manage issues arising from its handling and use.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high moisture sensitivity of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride?

The pronounced reactivity of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride towards water is rooted in its molecular structure. The carbonyl carbon atom is highly electrophilic, or electron-deficient. This is due to the strong electron-withdrawing inductive effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine atom.[1][2]

Water, although a weak nucleophile, readily attacks this electron-poor carbonyl carbon.[1] The subsequent reaction cascade leads to the elimination of the chloride ion, which is an excellent leaving group. The final products of this hydrolysis are 1-(4-methoxyphenyl)cyclopropanecarboxylic acid and hydrochloric acid (HCl).[2] This reaction is typically rapid and irreversible under ambient conditions.

Diagram: Hydrolysis Mechanism

Hydrolysis cluster_reactants Reactants cluster_products Products reagent 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride acid 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid reagent->acid Hydrolysis HCl HCl (Hydrochloric Acid) reagent->HCl Byproduct H2O H₂O (Water)

Caption: Hydrolysis of the acyl chloride by water.

Q2: I opened a bottle of the reagent and saw white fumes. Is the material degraded?

The observation of white, steamy fumes upon opening a container of an acyl chloride is a classic indicator of hydrolysis.[3] This occurs because the reagent at the surface reacts with moisture from the ambient air, producing hydrogen chloride (HCl) gas.[3] This gaseous HCl then immediately reacts with more atmospheric moisture to form a fine aerosol of hydrochloric acid, which appears as white fumes.

While this indicates that some surface-level degradation has occurred, the bulk of the material may still be viable. However, it is a critical warning sign that the reagent has been exposed to moisture and stringent inert atmosphere techniques must be employed for any subsequent handling. If the liquid appears cloudy or contains solid precipitate, significant degradation has likely occurred.

Q3: My acylation reaction is giving a very low yield. How can I determine if moisture contamination is the cause?

Low yield is the most common consequence of moisture contamination. Troubleshooting should be systematic to isolate the source of the water. The following workflow and table outline a logical diagnostic process.[4]

Diagram: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting start Low Reaction Yield reagent_check 1. Check Acyl Chloride Quality (Clear? Fuming?) start->reagent_check solvent_check 2. Verify Solvent Anhydricity (Fresh bottle? Dried?) reagent_check->solvent_check Reagent OK outcome Problem Identified & Resolved reagent_check->outcome Reagent Degraded (Purify or replace) glassware_check 3. Confirm Glassware is Dry (Oven/flame-dried?) solvent_check->glassware_check Solvent OK solvent_check->outcome Solvent Wet (Use fresh/dry solvent) atmosphere_check 4. Review Reaction Atmosphere (Inert gas positive pressure?) glassware_check->atmosphere_check Glassware OK glassware_check->outcome Glassware Wet (Dry properly) atmosphere_check->outcome Atmosphere OK atmosphere_check->outcome Atmosphere Compromised (Improve inert technique)

Caption: A logical workflow to diagnose moisture contamination.

Table 1: Troubleshooting Guide for Moisture-Related Low Yields

Potential Cause Diagnostic Check Corrective Action
Reagent Degradation Is the liquid acyl chloride clear and colorless to light yellow?[5] Does it fume excessively upon opening? Is there a solid precipitate (the carboxylic acid)?If degradation is suspected, purify by vacuum distillation or use a new, unopened bottle.
Contaminated Solvents Was a certified anhydrous solvent used? Was it from a freshly opened Sure/Seal™ bottle or dispensed from a solvent purification system?Never use solvents from bottles that have been opened frequently without proper inert atmosphere handling. Use fresh anhydrous solvent for each reaction.[6]
Wet Glassware Was all glassware rigorously dried immediately before use (e.g., oven-dried at >120°C for at least 4 hours or flame-dried under vacuum)?[7]Implement a strict glassware drying protocol. Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.[7]
Atmospheric Leaks Was the reaction conducted under a positive pressure of nitrogen or argon? Were all joints properly sealed? Were additions made via gas-tight syringes through rubber septa?Use Schlenk line or glovebox techniques.[4][8] Ensure a steady flow of inert gas is vented through an oil bubbler to confirm positive pressure.[7]
Technical Protocols & Methodologies
Protocol 1: Proper Storage and Handling

Proper storage is the first line of defense against hydrolysis. Failure to adhere to these conditions will inevitably lead to reagent degradation.

Table 2: Recommended Storage Conditions

Parameter Requirement Rationale
Container Tightly sealed glass bottle with a PTFE-lined cap. Sure/Seal™ bottles are highly recommended.Prevents atmospheric moisture ingress. PTFE is inert to the corrosive reagent and HCl byproduct.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Displaces air and moisture from the container's headspace, protecting the reagent.[9]
Temperature Cool environment (e.g., a refrigerator rated for chemicals, 2-8°C).[5][9]Reduces the rate of any potential decomposition reactions.
Location A dry, well-ventilated area designated for corrosive materials.[5] Store inside a desiccator for an additional layer of protection.Minimizes ambient moisture exposure and ensures safety.
Protocol 2: Step-by-Step Guide for Dispensing the Reagent

This protocol details the transfer of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride from a Sure/Seal™ bottle using syringe techniques under an inert atmosphere.[7]

Materials:

  • Sure/Seal™ bottle of the acyl chloride

  • Dry, gas-tight syringe with a Luer-lock tip

  • Long, stainless-steel needle (e.g., 12-24 inches)

  • Schlenk flask (oven or flame-dried) with a rubber septum

  • Inert gas source (Nitrogen or Argon) connected to a Schlenk line

Procedure:

  • Prepare Glassware: Assemble your reaction glassware (Schlenk flask) while hot and allow it to cool completely under a positive pressure of inert gas.

  • Purge Syringe: Take the dry syringe and needle and purge it with inert gas by drawing and expelling the gas at least 3-5 times.

  • Pressurize Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Apply a slight positive pressure.

  • Withdraw Reagent: Insert the purged syringe needle through the septum so the tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will assist in filling the syringe.[7]

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any trapped gas bubbles back into the bottle. Readjust the volume.

  • Transfer to Flask: Remove the needle from the reagent bottle and immediately insert it through the septum of your prepared Schlenk flask.

  • Dispense Reagent: Slowly dispense the acyl chloride into the reaction flask.

  • Clean Up: Withdraw the syringe. To quench the residual reagent in the syringe and needle, draw up a suitable quenching solvent (e.g., isopropanol) and expel it into a separate waste beaker containing more alcohol. Repeat several times before rinsing with water.[10]

Protocol 3: Analytical Methods for Detecting Hydrolysis

If you suspect your reagent has degraded, the following methods can help confirm the presence of the hydrolysis product, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.

  • Thin-Layer Chromatography (TLC) with In-Situ Derivatization:

    • Problem: Acyl chlorides are so reactive that they can hydrolyze on the silica gel plate itself, giving a misleading result.[6]

    • Procedure: Dissolve a small sample of the acyl chloride in anhydrous dichloromethane. On a TLC plate, spot the starting carboxylic acid as a reference. In a separate lane, spot your acyl chloride solution. Immediately over-spot the acyl chloride lane with a drop of methanol.

    • Analysis: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The hydrolyzed carboxylic acid will have a low Rf value. The methanol will react in-situ with the acyl chloride to form the corresponding methyl ester, which will be much less polar and have a significantly higher Rf. If you see a major spot at the Rf of the carboxylic acid in your acyl chloride lane, significant hydrolysis has occurred.[6]

  • ¹H NMR Spectroscopy:

    • Sample Prep: In a glovebox or using inert atmosphere techniques, prepare a sample in a dry NMR tube using an anhydrous deuterated solvent (e.g., CDCl₃).

    • Analysis: The most telling signal for hydrolysis is the appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH). The pure acyl chloride will not have any signals in this region. You can compare the integration of this acid proton peak to other protons in the molecule to quantify the extent of degradation.

References
  • Vertex AI Search Result. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
  • Fisher Scientific. (2010, May 14).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid.
  • CymitQuimica. (2025, September 25).
  • Apollo Scientific. (n.d.).
  • TCI Chemicals. (2025, May 2). SAFETY DATA SHEET - Cyclopropanecarbonyl Chloride.
  • A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests [Video]. YouTube.
  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. r/HomeworkHelp.
  • BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • BenchChem. (n.d.). Common pitfalls in handling air-sensitive reagents for synthesis.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Rispens, T., Cabaleiro-Lago, C., & Engberts, J. B. F. N. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(4), 597–602.
  • ResearchGate. (2020, July). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?.
  • McGraw Hill's AccessScience. (n.d.). Hydrolysis.
  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

Sources

Enhancing the stability of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride during storage and reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-36063-SUPPORT Status: Active Guide Subject: Storage, Handling, and Reaction Optimization for 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride Applicable Compound: CAS 36063-26-8 (and related analogs)

Stability Profile & Mechanism of Degradation

The Core Issue: 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is a highly reactive electrophile. Its instability stems from two competing structural features:

  • The Acid Chloride Moiety: Highly susceptible to nucleophilic attack by water (hydrolysis).

  • The Cyclopropane Ring: While kinetically stable, the ring strain (~27 kcal/mol) makes the system sensitive to strong acids.

The Degradation Cascade: The primary failure mode is Hydrolysis-Induced Autocatalysis .

  • Initiation: Trace moisture attacks the carbonyl carbon.

  • Product Formation: This generates 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (a solid precipitate) and Hydrogen Chloride (HCl) gas.

  • Propagation: The HCl is trapped in the container. In high concentrations, HCl can protonate the methoxy group or the cyclopropane ring, leading to complex decomposition or polymerization.

Visualization: Degradation Pathway

Degradation Reagent 1-(4-Methoxyphenyl) cyclopropanecarbonyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + Moisture Moisture H2O (Trace) Moisture->Intermediate Acid 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid (Insoluble Solid) Intermediate->Acid Collapse HCl HCl (Gas) Intermediate->HCl Release SideProducts Ring-Opened Byproducts HCl->SideProducts Autocatalysis (Long-term storage)

Figure 1: The hydrolytic degradation pathway. Note that HCl generation accelerates further decomposition.

Storage & Handling Protocols (The "Before" Phase)

Standard Operating Procedure (SOP):

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°CReduces kinetic energy, slowing hydrolysis rates. Do not freeze unless solvent-free to avoid condensation upon thawing.
Atmosphere Argon (Preferred) or N₂Argon is heavier than air and settles over the reagent, providing a superior barrier against moisture compared to Nitrogen.
Container Schlenk Flask or Sure/Seal™Standard screw caps permeate moisture over weeks. Teflon-lined septa with Parafilm overwrap are mandatory for short-term storage.
Desiccant P₂O₅ (in desiccator)Store the secondary container (jar) in a desiccator containing Phosphorus Pentoxide to scavenge ambient humidity.

Critical Warning: Never return unused reagent to the stock bottle. The introduction of a spatula or pipette tip introduces enough atmospheric moisture to degrade the remaining bulk material over time.

Troubleshooting Guide (FAQ)

Q1: The reagent has turned from a clear oil/solid to a cloudy suspension. Is it usable?

Diagnosis: Partial Hydrolysis. The cloudiness is likely 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, which is significantly less soluble in organic solvents (and the parent acid chloride) than the chloride itself.

  • Fix: If the cloudiness is minor (<5%), you can filter the solution through a dry syringe filter (PTFE, 0.45 µm) under an inert atmosphere.

  • Verification: Perform the Methanol Quench Test (see Section 4) to determine the remaining titer. If active content is <90%, repurification (distillation) is required, or the batch should be discarded to avoid stoichiometry errors.

Q2: The material has turned yellow or orange.

Diagnosis: HCl Accumulation / Impurities. Acid chlorides are typically colorless to pale yellow.[1][2] Deep yellow or orange indicates the formation of conjugated impurities or chlorination byproducts due to HCl buildup.

  • Risk: High. The HCl may interfere with acid-sensitive steps in your synthesis (e.g., if you are coupling with an amine containing a Boc group).

  • Fix: Degas the sample by bubbling dry Argon through it for 10 minutes to remove dissolved HCl.

Q3: My reaction yield is low, even though I used 1.0 equivalents.

Diagnosis: Titer Mismatch. Due to the high molecular weight (MW ~210.66 g/mol ) and the potential for hydrolysis, weighing by mass often results in under-dosing the active electrophile.

  • Solution: Always assume 90-95% purity for aged bottles. Use 1.2 - 1.5 equivalents relative to your nucleophile.

  • Optimization: Add a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) before adding the acid chloride to scavenge the HCl immediately upon reaction.

Quality Control: The Methanol Quench Method

Direct analysis of acid chlorides on LCMS/GCMS is damaging to columns (due to HCl generation) and inaccurate. You must derivatize the compound first.

Protocol:

  • Sampling: Under Argon, take 50 µL of the acid chloride.

  • Quench: Immediately add it to 1.0 mL of anhydrous Methanol in a GC vial.

  • Reaction:

    
    
    
  • Analysis: Inject the sample into GC-MS or HPLC.

    • Peak A (Methyl Ester): Corresponds to active acid chloride.

    • Peak B (Carboxylic Acid): Corresponds to material that was already hydrolyzed before the quench (since the acid won't esterify rapidly without a catalyst under these conditions).

  • Calculation:

    
    
    

Reaction Workflow Logic

Use this decision tree to determine the safe handling of the reagent during synthesis.

Handling Start Start: Reagent Handling CheckState Visual Inspection Start->CheckState IsSolid Precipitate Visible? CheckState->IsSolid Filter Filter under Argon IsSolid->Filter Yes (Cloudy) Proceed Proceed to Reaction IsSolid->Proceed No (Clear) TiterCheck Run MeOH Quench QC Filter->TiterCheck TiterCheck->Proceed >95% Active Purify Distill / Recrystallize TiterCheck->Purify <90% Active

Figure 2: Decision matrix for handling aged acid chloride reagents.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Cyclopropanecarbonyl chloride. Retrieved from

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from

  • BenchChem. (2025).[3] Navigating the Challenges of a Moisture-Sensitive Reagent. Retrieved from

  • Yufeng Group. (2025).[4] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid Product Information. Retrieved from

Sources

Technical Support Center: Optimization of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Trap

Researchers frequently underestimate 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride .[1] It presents a unique dual-challenge that leads to failed scale-ups:

  • Steric Hindrance (The Wall): The quaternary carbon at the 1-position creates significant steric bulk, retarding nucleophilic attack at the carbonyl.[1]

  • Electronic Lability (The Trap): The p-methoxy group is a strong electron donor.[1] When the carbonyl is activated (e.g., by a strong Lewis Acid), the cyclopropane ring becomes hyper-sensitive to opening via a stabilized benzylic carbocation.[1]

The Golden Rule: You must activate the carbonyl just enough to overcome sterics, but not enough to trigger ring opening.[1]

Decision Matrix: Catalyst Selection

Select your reaction pathway below to identify the correct catalyst system.

CatalystSelection Start Target Transformation Path1 C-N / C-O Bond Formation (Amides/Esters) Start->Path1 Path2 C-C Bond Formation (Friedel-Crafts) Start->Path2 Q1 Is the Nucleophile Sterically Hindered? Path1->Q1 Warn1 CRITICAL WARNING: AlCl3 causes 100% Ring Opening Path2->Warn1 Sol1 Standard: DMAP (10 mol%) + NEt3 Q1->Sol1 No (Primary amines/alcohols) Sol2 High Performance: 4-PPY (5 mol%) (4-Pyrrolidinopyridine) Q1->Sol2 Yes (Secondary/Tertiary) Sol3 Solution: Bi(OTf)3 or InCl3 (Mild Lewis Acids) Warn1->Sol3

Figure 1: Catalyst decision tree based on nucleophile type and stability risks.

Module A: Nucleophilic Acylation (Esters & Amides)[1]

The Issue: Reaction stalls at ~60% conversion due to the steric bulk of the cyclopropane/aryl quaternary center.

Mechanism & Solution

Standard base catalysis (Triethylamine/Pyridine) is often insufficient because the nucleophile cannot easily access the carbonyl carbon.[1] You require a Nucleophilic Catalyst to form a highly reactive acyl-pyridinium intermediate.[1]

Recommended System:

  • Primary Choice: 4-Dimethylaminopyridine (DMAP )[1][2][3][4]

  • For Stubborn Substrates: 4-Pyrrolidinopyridine (4-PPY )[1]

    • Why 4-PPY? The pyrrolidine ring is more electron-donating than the dimethylamino group of DMAP, making the resulting acyl-pyridinium salt more electrophilic and the catalyst itself a stronger nucleophile [1].[1]

Troubleshooting Guide: Acylation
SymptomProbable CauseCorrective Action
Low Yield (<50%) Steric shielding of carbonyl.[1]Switch catalyst from DMAP to 4-PPY (5 mol%) .
Hydrolysis (Acid formation) Moisture ingress competing with slow nucleophile.[1]Use Dichloromethane (anhydrous) ; Add molecular sieves (4Å).[1]
Product is an Anhydride Incomplete reaction of intermediate.Increase temperature to 40°C; Ensure 1.1 eq of nucleophile.
Protocol: 4-PPY Catalyzed Esterification
  • Dissolve Nucleophile (1.0 eq) and 4-PPY (0.05 eq) in anhydrous CH₂Cl₂ under N₂.

  • Add Triethylamine (1.2 eq) as an auxiliary base (scavenges HCl).

  • Cool to 0°C.

  • Add 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride (1.1 eq) dropwise.[1]

    • Note: Dropwise addition prevents localized concentration spikes that favor side reactions.[1]

  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • QC Check: Monitor by TLC. If stall occurs, heat to reflux (40°C).[1]

Module B: Friedel-Crafts Acylation (C-C Bonds)[1]

The Issue: The "Ring Opening" Catastrophe. Using strong Lewis Acids (AlCl₃, TiCl₄) triggers the ionization of the C-Cl bond to form an acylium ion.[1] Due to the p-methoxy group, the cyclopropane ring acts as a donor, opening to form a stabilized carbocation.[1]

Reaction Failure Mode: Substrate + AlCl3 → Linear Chloride (3-chloro-1-(4-methoxyphenyl)propan-1-one derivatives)

Comparative Data: Lewis Acid Compatibility
CatalystAcidity (Lewis)Ring Opening RiskYield (Desired)Recommendation
AlCl₃ Extreme100% 0%DO NOT USE
TiCl₄ HighHigh (>80%)<20%Avoid
SnCl₄ ModerateModerate~40%Risky
Bi(OTf)₃ MildLow (<5%) 85-92% HIGHLY RECOMMENDED
InCl₃ MildLow (<5%)80-88%Good Alternative
The Solution: Bismuth Triflate [Bi(OTf)₃]

Bismuth triflate is a "water-tolerant" Lewis acid that activates the acid chloride sufficiently for acylation but is not harsh enough to coordinate strongly to the cyclopropane ring or methoxy oxygen [2].[1]

RingOpening Substrate Substrate (Acid Chloride) AlCl3 AlCl3 (Strong LA) Substrate->AlCl3 BiOTf Bi(OTf)3 (Mild LA) Substrate->BiOTf Acylium Acylium Ion (Highly Reactive) AlCl3->Acylium Rapid Ionization Complex Activated Complex (Controlled) BiOTf->Complex Coordination RingOpen Ring Opening (Linear Byproduct) Acylium->RingOpen p-OMe Stabilization of Cation Product Desired Ketone (Cyclopropane Intact) Complex->Product Ar-H Attack

Figure 2: Mechanistic divergence between strong and mild Lewis Acids.

Protocol: Bi(OTf)₃ Catalyzed Acylation
  • Charge flask with Arene (Nucleophile, 1.0 eq) and Bi(OTf)₃ (1–5 mol%).[1]

  • Solvent: Nitromethane (CH₃NO₂) or 1,2-Dichloroethane (DCE).[1]

    • Tech Note: Nitromethane stabilizes the acylium intermediate slightly, further preventing rearrangement.[1]

  • Add Acid Chloride (1.2 eq) slowly at RT.

  • Heat to 60–80°C. Monitor consumption of acid chloride.

  • Quench: Pour into ice water. (Bi(OTf)₃ is water-soluble and easily removed).[1]

Frequently Asked Questions (FAQ)

Q: Can I generate the acid chloride in situ from the carboxylic acid? A: Yes, but avoid Thionyl Chloride (SOCl₂) if possible, as the HCl byproduct and heat can degrade the cyclopropane.[1] Use Oxalyl Chloride with catalytic DMF at 0°C, then evaporate to dryness before adding your main catalyst.[1]

Q: Why does my product turn purple/black? A: This indicates decomposition of the p-methoxyphenyl moiety, likely due to oxidation or polymerization initiated by trace strong acids.[1] Ensure you use an auxiliary base (like 2,6-lutidine) if your reaction generates free protons and is sensitive.[1]

Q: Can I use heterogeneous catalysts? A: Yes. Zeolite HY or K10 Montmorillonite clay are excellent alternatives for Friedel-Crafts reactions if you require filtration-based workup.[1] They typically show high selectivity for the ring-intact product [3].[1]

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1][5] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][4][5][6] Angewandte Chemie International Edition, 17(8), 569-583.[1] [1]

  • Desmurs, J. R., et al. (2000).[1] Bismuth(III) Triflate: A Water-Stable and User-Friendly Lewis Acid Catalyst for Friedel-Crafts Acylation.[1] Tetrahedron Letters, 41(51), 10285-10289.[1]

  • Corma, A., et al. (2001).[1] Zeolites as Catalysts for Friedel-Crafts Acylations.[1][7] Accounts of Chemical Research, 34(5), 400-408.[1]

Sources

Analytical techniques for monitoring the progress of reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High

Welcome to the Advanced Reaction Monitoring Support Hub. Below you will find resolved tickets covering the most frequent and complex issues encountered during reaction tracking. These guides are designed to move beyond basic textbook instructions, addressing the "why" and "how" of experimental failure.

Module 1: Rapid Screening (TLC)

Ticket #TLC-404: “My spots are streaking, and I can't differentiate the product from the baseline.”

Root Cause Analysis

Streaking (tailing) usually occurs when functional groups in your analyte (amines, carboxylic acids) interact strongly with the acidic silanol groups (


) on the silica plate surface via hydrogen bonding or acid-base chemistry.[1][2][3][4] This non-specific binding drags the compound, preventing a tight elution band [1].
Troubleshooting Protocol

1. Modify the Mobile Phase (The "Modifier" Rule)

  • For Amines (Basic): Add 1–2% Triethylamine (TEA) or Ammonium Hydroxide to your eluent. This blocks the acidic silanol sites on the silica, allowing the amine to move freely.

  • For Acids (Acidic): Add 1% Acetic Acid or Formic Acid. This keeps the analyte in its protonated (neutral) form, preventing it from sticking to the polar silica as an ion [4].

2. Check Sample Loading

  • Symptom: The spot looks like a teardrop or a long comet.

  • Fix: Dilute your sample. Overloading saturates the adsorption sites, causing the excess material to elute faster than the bound material, creating a streak.

Standardized Workflow: Reaction Aliquot to TLC

Visualizing the proper quenching and spotting logic to prevent decomposition on the plate.

TLC_Workflow cluster_0 Critical Step: Quenching Reaction Reaction Mixture (Active Reagents) MiniWorkup Mini-Workup (Quench in Vial) Reaction->MiniWorkup 10-50 µL Aliquot Spotting Spot on Silica (Capillary) MiniWorkup->Spotting Organic Layer Elution Elution (Mobile Phase + Modifier) Spotting->Elution Capillary Action Vis Visualization (UV/Stain) Elution->Vis Dry Plate

Figure 1: Correct workflow for TLC monitoring. Direct spotting of active reactions (skipping the Mini-Workup) often leads to decomposition on the silica, causing false 'streaking' or baseline artifacts.

Module 2: Quantitative Tracking (HPLC/UPLC)

Ticket #LC-992: “I see 'Ghost Peaks' appearing in my gradient that don't belong to my reaction.”

Root Cause Analysis

Ghost peaks in gradient elution are typically caused by impurities in the mobile phase concentrating on the head of the column during the equilibration (weak solvent) phase and then eluting as the gradient ramps up (strong solvent) [2].

Diagnostic Matrix

Use this table to isolate the source of the contamination.

SymptomProbable CauseCorrective Action
Peaks appear in "No-Injection" blank Mobile Phase ContaminationReplace water source (use LC-MS grade). Replace organic solvent.[5] Clean aqueous bottle (algae growth).
Peaks appear only after sample injection Carryover / Injector FoulingSwitch to a needle wash with higher solubility for your compound (e.g., 100% MeOH or ACN).
Peaks appear at specific gradient times Aqueous Buffer ImpuritiesFilter buffer through 0.2 µm membrane. Use high-purity salts. Install a "Ghost Trap" column between pump and injector [5].
Baseline drifts upwards significantly UV Cutoff AbsorbanceEnsure your detection wavelength is above the UV cutoff of your solvent (e.g., Acetone absorbs <330 nm; Formic acid absorbs <210 nm).
Expert Tip: The "Gradient Blank" Test

To confirm mobile phase issues, run a gradient with 0 minutes equilibration vs. 20 minutes equilibration (no injection). If the ghost peaks grow larger in the 20-minute run, the contamination is coming from your weak solvent (Aqueous) accumulating on the column [2].

Module 3: Structural Evolution (NMR)

Ticket #NMR-101: “I cannot integrate my intermediate signals because the solvent peak is huge.”

Root Cause Analysis

In reaction monitoring, we often use non-deuterated solvents (protio-solvents) or wet solvents. The signal from the solvent (concentration ~10–50 M) overwhelms the analyte (mM range), causing dynamic range issues and baseline distortion [3].

Troubleshooting Protocol

1. Solvent Suppression (Presat vs. WET)

  • Presaturation (zgpr): Applies a low-power continuous wave at the solvent frequency.

    • Pro: Simple to set up.[6]

    • Con: Can suppress analyte signals if they are close to the solvent peak (exchangeable protons).

  • WET (Water Suppression Enhanced through T1): Uses shaped pulses and gradients.

    • Pro: Faster, cleaner, and less likely to saturate exchangeable protons (NH, OH) of your product [3]. Recommended for reaction monitoring.

2. Quantitative Accuracy (qNMR)

  • Issue: "My conversion % is fluctuating."

  • Fix: Check your Relaxation Delay (d1) . For accurate integration, the delay must be

    
     (longitudinal relaxation time).
    
    • Standard: Set d1 = 1 second for qualitative.

    • Quantitative: Set d1 = 10–30 seconds. If d1 is too short, protons with long relaxation times (isolated aromatics, aldehydes) will be under-integrated [6].

Module 4: Real-Time Kinetics (In-situ FTIR/Raman)

Ticket #PAT-500: “The trend line for my product was rising, then suddenly became noisy and dropped.”

Root Cause Analysis

In-situ probes (ReactIR, Raman) are invasive. Signal loss is rarely due to reaction reversion and usually due to Probe Fouling (coating of the sensor window) or Bubble Interference (gas evolution accumulating on the tip) [7].

Troubleshooting Logic Tree

Follow this decision path to restore signal integrity without stopping the reaction.

FTIR_Troubleshoot Start Signal Intensity Drops/Noise Spikes CheckStir Check Stirring Rate Start->CheckStir Bubbles Are bubbles sticking to probe? CheckStir->Bubbles IncreaseRPM Increase RPM / Reposition Probe (Vortex effect clears tip) Bubbles->IncreaseRPM Yes CheckSolids Are solids coating the window? Bubbles->CheckSolids No SolventFlush Back-flush or Brief Solvent Rinse (If equipped) CheckSolids->SolventFlush Yes (Fouling) Baseline Check Background/Baseline CheckSolids->Baseline No (Electronic/Optical)

Figure 2: Decision tree for diagnosing signal loss in real-time reaction monitoring probes.

Preventative Maintenance[7]
  • Fouling: If your reaction precipitates solids, use a Pitted Diamond probe (Raman) or ensure high tip velocity (FTIR) to scour the window.

  • Background: Always collect a new background spectrum using the exact solvent system and temperature before adding reagents. Temperature shifts cause density changes that alter the IR baseline [8].

References

  • Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.

  • HPLC.eu. (2010). LC Troubleshooting Series: Ghost Peaks.

  • Nanalysis. (2025).[7] Beverages Analysis: 1H NMR with Solvent Suppression.

  • ResearchGate. (2013). Tailing in TLC - can anyone help?

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.

  • JEOL Ltd. (2024). Let's try doing quantitative NMR | Applications Notes.

  • ResearchGate. (2022).[8] How to prevent probe fouling of ATR-FTIR in a crystallization process?

  • Mettler Toledo. (2016). In Situ FTIR Reaction Monitoring.[7]

Sources

Validation & Comparative

Interpreting Mass Spectrometry Results for 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is a high-value intermediate often employed in the synthesis of triple reuptake inhibitors and other CNS-active pharmaceutical ingredients. Its structural rigidity (cyclopropane ring) and electronic activation (p-methoxy group) make it a potent electrophile.

However, this reactivity presents a significant analytical challenge. In mass spectrometry (MS), the "performance" of this molecule—defined by its stability, ionization efficiency, and spectral reproducibility—is often poor compared to its stable derivatives.

This guide objectively compares the Direct Analysis of the intact acyl chloride against its Methyl Ester Derivative (the industry-standard surrogate). We provide experimental data patterns to distinguish the active chloride from its primary degradation product, the carboxylic acid.

The Analytical Dilemma: Chloride vs. Derivative

When analyzing this acyl chloride, researchers face a choice between detecting the native molecule (high risk of artifact formation) or a stable derivative (high reliability).

Comparison of Analytical Approaches
FeatureMethod A: Direct Analysis (Inert GC-MS) Method B: Derivatization (Methyl Ester)
Target Analyte 1-(4-Methoxyphenyl)cyclopropanecarbonyl chlorideMethyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
Primary Challenge Hydrolysis in the inlet/column; Thermal degradation.[1]Requires sample preparation step (Methanolysis).
Spectral Stability Low. Parent ion (

) is often weak.
High. Strong molecular ion; clean fragmentation.
Quantification Semi-quantitative (due to on-column loss).Quantitative. Linear response > 0.99

.[2]
Key Diagnostic Chlorine Isotope Pattern (

ratio of 3:1).
Loss of Methoxy radical (

).
Recommendation Use only for qualitative confirmation of bulk purity.Gold Standard for purity assays and stability studies.

Mass Spectral Data Interpretation

The following table summarizes the theoretical and experimentally observed


 peaks for the target chloride, its hydrolysis impurity (Acid), and its analytical surrogate (Methyl Ester).

Molecular Formula:


Molecular Weight:  210.66  g/mol 
Comparative MS Data Table (EI Source, 70 eV)
Ion IdentityTarget: Acyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Impurity: Carboxylic Acid (

)
Derivative: Methyl Ester (

)
Molecular Ion (

)
210 / 212 (3:1 ratio)192 (Weak)206 (Strong)
Base Peak (100%) 175 (Loss of Cl)175 (Loss of OH)175 (Loss of OMe)
Acylium Ion 175 (

)
175 175
Carbocation (

)
147 (Loss of COCl)147 (Loss of COOH)147 (Loss of COOMe)
Diagnostic Features Distinct 3:1 isotope cluster at 210/212.[2][3][4][5][6][7][8][9][10]Absence of Cl isotope pattern; Broad peak tailing.

(Loss of

) at

175.

Critical Insight: The Base Peak (


 175) is identical for all three species. Therefore, you cannot rely on the base peak for identification.  You must zoom in on the molecular ion region to distinguish the Chloride (210/212) from the Acid (192) or Ester (206).

Mechanistic Fragmentation Pathways[14]

Understanding the fragmentation logic is essential for validating the structure.[11] The presence of the cyclopropane ring and the electron-donating methoxy group dictates the pathway.

Fragmentation Workflow (DOT Diagram)

MS_Fragmentation M_Chloride Parent: Acyl Chloride m/z 210 / 212 (Isotope 3:1) Acylium Acylium Ion [Ar-C3H4-CO]+ m/z 175 M_Chloride->Acylium Alpha-Cleavage (-Cl•) Carbocation Cyclopropyl-Phenyl Cation [Ar-C3H4]+ m/z 147 Acylium->Carbocation Decarbonylation (-CO) Tropylium Rearranged Cation (Ring Expansion) m/z 147 Carbocation->Tropylium Isomerization (Strain Relief) Phenyl Methoxyphenyl Cation m/z 107 Carbocation->Phenyl Ring Fragmentation

Figure 1: Electron Ionization (EI) fragmentation pathway. The alpha-cleavage of Chlorine is the primary driver, followed by the loss of Carbon Monoxide.

Mechanism Explanation
  • Alpha-Cleavage: The radical cation preferentially cleaves the C-Cl bond. This is favored because the resulting acylium ion (

    
     175) is resonance-stabilized by the cyclopropane ring and the p-methoxy group.
    
  • Decarbonylation: The acylium ion ejects a neutral CO molecule (28 Da) to form the carbocation at

    
     147.
    
  • Ring Integrity: Unlike aliphatic cyclopropanes which open immediately, the conjugation with the phenyl ring often stabilizes the cyclopropyl cation (

    
     147), though some rearrangement to a substituted tropylium-like ion may occur.
    

Experimental Protocols

To ensure data integrity, follow these specific workflows.

Protocol A: Inert Direct Injection (Qualitative)

Use this to confirm the presence of the chloride without derivatization.

  • Solvent: Dissolve 1 mg sample in 1 mL anhydrous Dichloromethane (DCM) .

    • Note: Avoid alcohols or protic solvents (immediate reaction).

  • Instrument Prep: Passivate the GC inlet with several injections of a silylating agent (e.g., BSTFA) to cover active silanol sites that degrade acyl chlorides.

  • Inlet Conditions: Split injection (50:1), 200°C.

    • Warning: Temperatures >220°C increase thermal decarbonylation, artificially inflating the

      
       147 peak.
      
  • Data Validation: Check for the characteristic Chlorine isotope pattern at

    
     210 and 212. If 212 is missing, the sample has hydrolyzed to the acid (
    
    
    
    192).
Protocol B: Methanolysis Derivatization (Quantitative - Recommended)

Use this for purity assessment.

  • Reaction: Add 10 mg sample to 1 mL HPLC-grade Methanol .

  • Incubation: Vortex for 30 seconds. The reaction is exothermic and instantaneous:

    
    
    
  • Neutralization: Add 1 mL of 5%

    
     solution to neutralize HCl, then extract with 1 mL Hexane.
    
  • Analysis: Inject the Hexane layer. Look for the Methyl Ester peak at

    
     206.
    
  • Calculation: Any peak remaining at the retention time of the Acid (analyzed separately) represents the original acid impurity in the sample, as the acid does not esterify under these mild conditions without a catalyst.

Decision Logic for Researchers

Use this flow to determine the status of your sample.

Decision_Logic Start Analyze Sample via GC-MS Check_210 Is peak m/z 210/212 present? Start->Check_210 Check_192 Is peak m/z 192 present? Check_210->Check_192 No Result_Pure Sample is Intact Chloride Check_210->Result_Pure Yes (Ratio 3:1) Result_Mix Partial Degradation Check_210->Result_Mix Weak Signal Result_Hydro Sample is Hydrolyzed (Acid) Check_192->Result_Hydro Yes

Figure 2: Logic flow for identifying sample composition based on molecular ion presence.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage).
  • BenchChem Technical Support. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for isotope patterns of Chlorine and acyl derivatives).

  • Lauback, R. G., et al. (1976).[12] Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors. Journal of Chromatographic Science.

Sources

Characteristic IR absorption peaks for 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characteristic IR Absorption Peaks of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride: A Comparative Analysis

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone of chemical analysis, offering a rapid and non-destructive method to elucidate the functional groups within a molecule. For researchers in drug development and organic synthesis, the ability to confirm the structure of reactive intermediates like acyl chlorides is paramount. 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride presents a unique spectroscopic challenge and a rich source of structural information, combining the electronic effects of a para-substituted aromatic ring with the steric and electronic influence of a cyclopropyl group directly attached to the carbonyl center.

This guide provides a detailed analysis of the expected characteristic IR absorption peaks for 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. By dissecting the molecule into its constituent parts—the acyl chloride, the cyclopropyl ring, and the 4-methoxyphenyl group—and comparing it with analogous compounds, we can predict and interpret its IR spectrum with a high degree of confidence. This comparative approach not only aids in the structural verification of the target molecule but also deepens our understanding of how subtle structural modifications manifest in vibrational spectra.

Predicted IR Spectrum of 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

The IR spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its bonds. For 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, we can anticipate several key absorption peaks. The precise location of these peaks is influenced by a combination of inductive effects, resonance (conjugation), and ring strain.

The Carbonyl (C=O) Stretching Vibration: The Most Revealing Peak

The most intense and diagnostic absorption in the spectrum of an acyl chloride is the carbonyl (C=O) stretch.[1][2] For aliphatic acyl chlorides, this peak typically appears in the range of 1810–1775 cm⁻¹.[3][4] Conjugation with an aromatic ring or a double bond generally lowers this frequency due to delocalization of pi-electrons, which weakens the C=O bond.[3][4]

For 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, the carbonyl group is influenced by two competing factors:

  • The Cyclopropyl Ring: The cyclopropyl ring, due to its strained nature and unique hybridization, exhibits some double-bond character. This "conjugation" with the carbonyl group would be expected to lower the stretching frequency.

  • The Phenyl Ring: Although not directly conjugated to the carbonyl group (separated by the cyclopropyl ring), the electron-donating 4-methoxy group can influence the electronic environment.

Considering these factors, the C=O stretching frequency for 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is predicted to be in the range of 1770-1790 cm⁻¹ . This is slightly lower than a simple aliphatic acyl chloride due to the electronic influence of the adjacent rings.

Aromatic and Alkyl C-H Stretching Vibrations

The region between 3100 cm⁻¹ and 2850 cm⁻¹ is dominated by C-H stretching vibrations. We can expect to see distinct peaks corresponding to the different types of C-H bonds in the molecule:

  • Aromatic C-H Stretch: The C-H bonds on the benzene ring will give rise to peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[5][6]

  • Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropyl ring also absorb at higher frequencies than typical alkanes, often appearing around 3000-3080 cm⁻¹ .[5]

  • Methoxy C-H Stretch: The C-H bonds of the methoxy (-OCH₃) group will exhibit characteristic alkane-like stretches in the 2850-2960 cm⁻¹ range.[7]

Other Key Diagnostic Peaks
  • Aromatic C=C Bending: The benzene ring will show characteristic absorptions in the fingerprint region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹ , arising from C=C bond stretching vibrations within the ring.[4]

  • C-O Stretching: The C-O bond of the methoxy ether group will produce a strong absorption in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.[7] The peak around 1250 cm⁻¹ is often particularly prominent for aryl ethers.

  • C-Cl Stretching: The carbon-chlorine bond of the acyl chloride functional group gives rise to a medium to strong absorption in the 550-730 cm⁻¹ range.[8]

Comparative Analysis with Structurally Related Compounds

To refine our predictions, a comparison with the known IR spectra of similar molecules is invaluable. The following table summarizes the key absorption frequencies for relevant compounds.

Compound Structure C=O Stretch (cm⁻¹) Key Differentiating Features
Benzoyl Chloride ~1770Aromatic C-H stretch (~3060 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹)[9][10]
Cyclopropanecarbonyl Chloride ~1785Cyclopropyl C-H stretch (~3060 cm⁻¹), absence of aromatic peaks[11][12]
4-Methoxybenzoyl Chloride ~1765Strong C-O stretch (~1260 cm⁻¹), Aromatic C-H stretch (~3070 cm⁻¹)
1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride (Predicted) 1770-1790 Combination of peaks: Aromatic, Cyclopropyl, and Methoxy C-H stretches; strong C-O stretch.

This comparison highlights how the electronic environment of the carbonyl group is subtly altered by its substituents, leading to shifts in its characteristic stretching frequency.

Experimental Protocol for IR Analysis of Acyl Chlorides

Acquiring a high-quality IR spectrum of a reactive compound like 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride requires careful sample preparation and handling to prevent hydrolysis.

I. Safety Precautions
  • Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[13] Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ensure all glassware and sampling accessories are scrupulously dry to prevent sample degradation.

II. Sample Preparation (Neat Liquid Film)

This method is suitable for liquid samples and avoids the use of solvents.

  • Prepare IR Plates: Use dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Ensure they are clean and free from moisture by storing them in a desiccator.

  • Sample Application: In a fume hood, place one to two drops of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride onto the center of one salt plate.

  • Create a Thin Film: Place the second salt plate on top of the first and gently rotate to spread the sample into a thin, uniform film. The film should be free of air bubbles.

  • Mount the Sample: Secure the salt plate sandwich in the spectrometer's sample holder.

III. Data Acquisition (FTIR)
  • Background Spectrum: Run a background scan with the empty sample holder in the beam path. This will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Spectrum: Place the mounted sample in the spectrometer and acquire the spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: After acquisition, process the spectrum to identify peak frequencies and intensities.

  • Cleaning: Disassemble the salt plates immediately after use. Clean them thoroughly with a dry, inert solvent (e.g., anhydrous dichloromethane or chloroform) and return them to the desiccator.

Visualizing Key Structural-Spectral Relationships

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_molecule 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride cluster_spectrum Influence on IR Spectrum Molecule Core Structure Acyl_Chloride Acyl Chloride (C=O, C-Cl) Molecule->Acyl_Chloride Cyclopropyl Cyclopropyl Ring (Ring Strain) Molecule->Cyclopropyl Methoxy_Phenyl 4-Methoxyphenyl (Resonance, Inductive Effects) Molecule->Methoxy_Phenyl CO_Stretch C=O Stretch ~1770-1790 cm⁻¹ Acyl_Chloride->CO_Stretch Dominant Peak Fingerprint Fingerprint Region (C-O, C-Cl, C=C) Acyl_Chloride->Fingerprint Cyclopropyl->CO_Stretch Lowers ν CH_Stretches C-H Stretches (Aromatic, Cyclopropyl, Methoxy) Cyclopropyl->CH_Stretches Methoxy_Phenyl->CO_Stretch Lowers ν Methoxy_Phenyl->CH_Stretches Methoxy_Phenyl->Fingerprint

Caption: Key structural features and their influence on the IR spectrum.

G start Start prep_plates Prepare Dry KBr/NaCl Plates start->prep_plates apply_sample Apply 1-2 Drops of Acyl Chloride prep_plates->apply_sample In Fume Hood create_film Form Thin Film apply_sample->create_film run_bkg Acquire Background Spectrum create_film->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample Mount Sample process_data Process and Analyze Data run_sample->process_data clean_up Clean Plates and Return to Desiccator process_data->clean_up end End clean_up->end

Caption: Experimental workflow for FTIR analysis of a reactive liquid.

Conclusion

The infrared spectrum of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is rich with information that confirms its complex structure. By understanding the interplay of electronic and steric effects, researchers can confidently predict and interpret the key absorption peaks. The strong carbonyl stretch, anticipated around 1770-1790 cm⁻¹ , serves as the primary diagnostic tool, while the combination of aromatic, cyclopropyl, and methoxy-related absorptions provides a unique molecular fingerprint. Adherence to rigorous, anhydrous experimental techniques is crucial for obtaining a high-quality spectrum of this reactive intermediate, ensuring accurate structural verification in any synthetic campaign.

References

  • NIU Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarbonyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid chloride. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoylchloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxyphenyl methyl carbinol. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Comparison. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2014). How to prepare an IR sample. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Safe Preparation of HCl and DCl for IR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

Technical Guide: Solvent System Optimization for 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in Different Solvent Systems Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary & Compound Profile

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS: 16728-02-2) is a specialized acylating agent used primarily in the synthesis of kinase inhibitors (e.g., c-Met inhibitors) and GPCR ligands. Unlike simple aliphatic acid chlorides, this molecule features a donor-acceptor cyclopropane motif. The electron-rich p-methoxyphenyl group at the 1-position stabilizes the ring but also modulates the electrophilicity of the carbonyl carbon, making solvent selection critical for balancing reaction rate against stability.

Critical Quality Attributes (CQA)
  • Reactivity: Moderate. The p-methoxy group (electron-donating) reduces carbonyl electrophilicity compared to unsubstituted benzoyl chlorides, often requiring longer reaction times or catalytic activation.

  • Stability: High moisture sensitivity. Rapid hydrolysis to the parent acid (CAS 16728-01-1) releases HCl.

  • Risk Factor: The cyclopropane ring is strained. While generally stable under basic acylation conditions, strong Lewis acids or excessive heat in polar protic media can trigger ring-opening or rearrangement.

Comparative Performance: Solvent Systems

The choice of solvent dictates the reaction kinetics, impurity profile, and downstream workup efficiency. The following analysis compares the three most common solvent classes used with this reagent.

Performance Matrix
FeatureDichloromethane (DCM) Tetrahydrofuran (THF) Toluene 2-MeTHF (Green Alt.)
Solubility (Reagent) ExcellentExcellentGood (Requires Heat)Good
Solubility (By-product) High (Homogeneous)Low (Salt Precipitates)Low (Slurry)Low (Slurry)
Reaction Rate Fast (

)
Moderate (

)
Slow (

)
Moderate
Impurity Profile Low (Cleanest)Moderate (Ring opening risk*)Low (Thermal degradation risk)Low
Workup Ease Excellent (Evaporation)Poor (Emulsions/Miscible)Good (Filtration/Wash)Good (Phase split)
Recommendation Bench Standard Polar Substrates Process Scale-up Green Chemistry

*Note: In THF, the presence of strong Lewis acids (if used) can catalyze ring-opening of the cyclopropane moiety.

Deep Dive: Solvent-Specific Behaviors
A. Chlorinated Solvents (DCM, Chloroform)

The Gold Standard for Bench Synthesis. DCM is the preferred solvent for small-scale acylations. It dissolves both the acid chloride and the resulting amide product, keeping the reaction homogeneous.

  • Mechanism: The non-nucleophilic nature prevents solvent interference.

  • Validation: Yields typically exceed 95% for standard amine couplings.

  • Drawback: Environmental restrictions make it unsuitable for kilogram-scale manufacturing.

B. Ethereal Solvents (THF, 2-MeTHF)

The Polar Alternative. THF is essential when the nucleophile (e.g., a polar amino-heterocycle) is insoluble in DCM.

  • The "Salt Trap": Triethylamine hydrochloride (Et

    
    N·HCl) is insoluble in THF. As the reaction proceeds, a thick white precipitate forms.
    
    • Impact: This can physically trap unreacted acid chloride, requiring vigorous mechanical stirring to ensure completion.

  • Stability Warning: THF can coordinate with Lewis acids. If your protocol uses a Lewis acid catalyst, ensure it does not attack the strained cyclopropane ring.

C. Aromatic Solvents (Toluene)

The Process Engineering Choice. Toluene is preferred for scale-up due to safety and thermal stability.

  • Thermodynamics: The reaction often requires heating (40–60 °C) to maintain solubility of the 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride.

  • Advantage: The amine salt by-product precipitates as a dense solid, allowing for easy filtration (removing >90% of impurities before aqueous workup).

Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic, highlighting the critical decision nodes where solvent choice impacts the pathway (hydrolysis risk vs. ring stability).

ReactionPathway Start Start: 1-(4-Methoxyphenyl) cyclopropanecarbonyl chloride Solvent Solvent Selection Start->Solvent Path_DCM DCM (Soluble) Solvent->Path_DCM Standard Path_THF THF (Precipitation) Solvent->Path_THF Polar Amine Path_Tol Toluene (Heat) Solvent->Path_Tol Scale-up Intermed Tetrahedral Intermediate Path_DCM->Intermed Fast Risk_Hydro Risk: Hydrolysis (Wet Solvent) Path_DCM->Risk_Hydro If wet Path_THF->Intermed Slower (Heterogeneous) Risk_Ring Risk: Ring Opening (Lewis Acid/High T) Path_THF->Risk_Ring If Lewis Acid present Path_Tol->Intermed Requires Heat Product Target Amide/Ester Intermed->Product -HCl Risk_Hydro->Start Degradation

Caption: Decision logic for solvent selection. Red nodes indicate failure modes specific to the cyclopropane scaffold.

Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps allow the researcher to confirm success before proceeding.

Protocol A: High-Yield Synthesis in DCM (Bench Scale)

Best for: Initial analog synthesis, milligram to gram scale.

  • Preparation: In a flame-dried flask under N

    
    , dissolve 1.0 equiv  of 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add 1.2 equiv of Triethylamine (Et

    
    N). Note: Solution should remain clear.
    
  • Nucleophile Addition: Add 1.0 equiv of the amine/alcohol dropwise at 0 °C.

    • Causality: The 0 °C start prevents exotherm-driven hydrolysis or dimerization.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint (TLC/LCMS): Aliquot 10 µL into MeOH. Look for the methyl ester peak (methanolysis of unreacted chloride) vs. the amide product. If chloride remains, add 0.1 equiv DMAP catalyst.

  • Workup: Wash with 1M HCl (removes excess amine), then sat. NaHCO

    
     (removes acid by-product). Dry over MgSO
    
    
    
    and concentrate.
Protocol B: Process-Safe Synthesis in Toluene (Scale-Up)

Best for: Multi-gram synthesis, avoiding chlorinated solvents.

  • Preparation: Suspend 1.0 equiv of amine hydrochloride salt (if using) or free amine in Toluene (0.5 M).

  • Base: Add 2.5 equiv of inorganic base (e.g., K

    
    CO
    
    
    
    ) or 1.5 equiv Hünig's base (DIPEA).
  • Reagent Addition: Add 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride as a solution in minimal toluene.

  • Thermal Activation: Heat to 50 °C .

    • Reasoning: The p-methoxy group reduces reactivity; mild heat overcomes the activation energy barrier without cracking the cyclopropane ring.

  • Filtration: Cool to RT. Filter the slurry to remove inorganic salts/amine salts.

  • Checkpoint: Analyze the filtrate. It should contain the pure product with minimal impurities.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of reagentCheck solvent water content (Karl Fischer). Use fresh reagent bottle.
New Impurity (+36 mass) Ring Opening (HCl addition)Avoid strong acids. Ensure base is present before adding acid chloride.
Slow Reaction (>12h) Electron-donating p-OMe effectAdd catalyst: 5 mol% DMAP (in DCM) or heat to 50°C (in Toluene).
Thick Precipitate Solvent choice (THF/Ether)Switch to DCM or increase solvent volume. Use mechanical stirring.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 2759646, 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride. Retrieved from [Link]

  • Solvent Effects on Amidation: Lanigan, R. M., et al. (2013). Solvent-controlled amidation of acid chlorides. Royal Society of Chemistry. Retrieved from [Link]

  • Green Solvent Alternatives: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. Retrieved from [Link]

  • Cyclopropane Stability: Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is a highly reactive acyl chloride. Unlike standard organic waste, it cannot be bulked directly into waste drums. The primary hazard is its violent reaction with moisture, which releases hydrogen chloride (HCl) gas and generates significant heat (exothermic hydrolysis).

This guide defines the Controlled Quenching Protocol required to convert this reactive intermediate into a stable carboxylic acid or carboxylate salt before final disposal.

Hazard Profile & Critical Thresholds
ParameterSpecificationOperational Implication
Functional Group Acyl Chloride (-COCl)Water Reactive: Hydrolysis releases HCl gas immediately.
Physical State Liquid or Low-melting SolidMay solidify in cool storage; requires gentle warming or solvent dissolution before transfer.
Corrosivity High (Skin/Eye/Respiratory)Lachrymator: Causes severe burns.[1][2] Full face shield or sash work required.
Reactivity Violent with NucleophilesReacts explosively with alcohols, amines, and bases if not diluted.
Thermal Risk Exothermic HydrolysisRunaway Risk: Direct addition of water to neat compound causes flash vaporization of HCl.

Part 2: The Chemistry of Quenching (The "Why")

To safely dispose of this compound, we must chemically deactivate the acyl chloride group. We utilize Alkaline Hydrolysis to achieve two simultaneous goals:

  • Cleavage: Convert the reactive -COCl to the stable carboxylate (

    
    ).
    
  • Neutralization: Immediately capture the generated HCl to prevent gas evolution.

The Reaction Mechanism:



Senior Scientist Insight:

Never add the quenching agent (water/base) directly to the neat acid chloride. This creates a localized "hot spot" where the rate of heat generation exceeds the rate of heat dissipation, leading to sputtering or glassware failure. We utilize the "Dilute & Dump" principle: The acid chloride is first diluted in an inert solvent (the heat sink) and then slowly introduced to the quenching solution.

Part 3: Operational Protocol (Step-by-Step)

Prerequisites:

  • Location: Chemical Fume Hood (Sash at lowest working height).

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, face shield (if working with >10g).

  • Reagents: Toluene or Dichloromethane (DCM), 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ), Ice.
    
Phase 1: Preparation & Solvation
  • Assess Quantity: Determine the mass of the material to be disposed of.

  • Prepare the Heat Sink: Dissolve the 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in an inert solvent.

    • Recommended:Toluene (Preferred for non-halogenated waste streams) or DCM .[3]

    • Ratio: Use at least 10 mL of solvent per 1 g of acid chloride.

    • Why: This dilution increases the heat capacity of the mixture, buffering the temperature spike during hydrolysis.

Phase 2: The Quenching Setup
  • Prepare the Aqueous Base: In a separate Erlenmeyer flask or beaker (sized 3x the final volume), prepare a 10% NaOH solution.

    • Stoichiometry: You need at least 2.5 molar equivalents of base relative to the acid chloride.

    • Alternative: Saturated Sodium Bicarbonate (

      
      ) can be used, but beware of foaming  (
      
      
      
      evolution). NaOH is preferred for acid chlorides to eliminate foaming risks.
  • Thermal Control: Place the vessel containing the aqueous base into an ice-water bath. Cool to <5°C.[3]

Phase 3: Controlled Addition (The Critical Step)
  • Agitation: Begin stirring the aqueous base vigorously.

  • Addition: Using an addition funnel (for >50g) or a pipette (for small scale), slowly add the diluted acid chloride solution into the cooled aqueous base.

    • Rate: Add dropwise. Monitor temperature; do not let it rise above 20°C.

    • Observation: You may see a transient precipitate or "oiling out" as the organic phase hits the water. This is normal.

  • Post-Addition Stirring: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes. This ensures the hydrolysis of the cyclopropane-adjacent carbonyl is complete (steric hindrance near the cyclopropane ring can slightly retard the reaction compared to linear chains).

Phase 4: Verification & pH Adjustment
  • Check pH: Stop stirring and check the pH of the aqueous layer.

    • Target: pH 8–10.

    • Correction: If pH < 7, the acid chloride was not fully neutralized. Add more NaOH and stir for 15 minutes.

  • Neutralization: Once hydrolysis is confirmed (stable basic pH), slowly add dilute HCl or citric acid to adjust the final pH to 6–8 for safe disposal.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic and operational flow for the disposal process.

DisposalProtocol Start START: 1-(4-Methoxyphenyl) cyclopropanecarbonyl chloride Dilution STEP 1: DILUTION Dissolve in Toluene or DCM (10mL per 1g) Start->Dilution Addition STEP 3: CONTROLLED ADDITION Add Organic Solution to Aqueous Base slowly Dilution->Addition PrepBase STEP 2: PREP QUENCH Prepare 10% NaOH or NaHCO3 Cool to <5°C PrepBase->Addition Heat Sink Stir STEP 4: HYDROLYSIS Stir 30-60 mins Allow to warm to RT Addition->Stir CheckPH CHECK pH Stir->CheckPH Adjust Add more Base Stir 15 mins CheckPH->Adjust pH < 7 FinalNeutral STEP 5: NEUTRALIZE Adjust pH to 6-8 CheckPH->FinalNeutral pH > 8 Adjust->CheckPH SepPhase STEP 6: SEPARATION (Optional) FinalNeutral->SepPhase WasteOrg WASTE A: Organic (Toluene/DCM phase) SepPhase->WasteOrg Organic Layer WasteAq WASTE B: Aqueous (Salts + Water) SepPhase->WasteAq Aqueous Layer

Figure 1: Decision logic for the safe quenching and disposal of reactive acyl chlorides.

Part 5: Waste Classification & Labeling

After quenching, the material is no longer "reactive" (D003) but still requires proper classification under RCRA (in the US) or local regulations.

Waste StreamCompositionRCRA Codes (Typical)Labeling Instructions
Organic Phase Toluene/DCM + 1-(4-methoxyphenyl)cyclopropanecarboxylic acidD001 (Ignitable), F002/F005 (Solvents)"Hazardous Waste: Organic Solvents contaminated with organic acids."
Aqueous Phase Water + NaCl + Trace OrganicsNon-Hazardous (if pH 6-8 and organics separated)"Aqueous Waste: High TDS (Total Dissolved Solids)." Check local sewer limits.

Important Note: If you cannot separate the phases (e.g., an emulsion formed), dispose of the entire mixture as "Mixed Solvents/Aqueous Waste" with the primary hazard codes of the solvent used (e.g., Flammable or Toxic).

Part 6: Emergency Contingencies

Spill Procedures:

  • Evacuate: If a large volume (>100mL) of neat acid chloride spills, evacuate the immediate area due to HCl generation.

  • Absorb: Do NOT use paper towels (fire risk).[3] Use Vermiculite , Dry Sand , or Clay absorbent .

  • Neutralize: Cover the absorbed spill with solid Sodium Carbonate (

    
    ) or Calcium Carbonate.
    
  • Disposal: Sweep up treated absorbent into a double-bagged waste container. Label as "Acid Contaminated Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: Acid Chlorides.[3][4] Org. Synth. 2012, 89, 44-54. [Link]

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A Senior Application Scientist's Guide to Safely Handling 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. The handling of reactive reagents like 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is a necessary part of this process. While this compound is a valuable building block, its inherent reactivity as an acyl chloride demands a comprehensive understanding and strict adherence to safety protocols to prevent harm to personnel and ensure the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established best practices for handling reactive chemical species.

Understanding the Inherent Risks of Acyl Chlorides

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride belongs to the acyl chloride functional group, which is characterized by its high reactivity. This reactivity is the very reason it is a useful reagent in organic synthesis, but it also presents several significant hazards that must be managed.

Core Hazards Associated with 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride:

HazardDescriptionCausality
Moisture Reactivity Reacts violently with water, moisture, and protic solvents (e.g., alcohols).[1][2]The carbonyl carbon of the acyl chloride is highly electrophilic. Nucleophilic attack by water leads to a rapid hydrolysis reaction, liberating corrosive and toxic hydrogen chloride (HCl) gas.[3] This reaction is often exothermic, posing a risk of thermal burns and pressure buildup in enclosed containers.
Corrosivity Causes severe skin burns and eye damage.[2][4][5]Direct contact with the liquid or its vapors can cause immediate and severe damage to tissues due to its reaction with moisture on the skin, in the eyes, and in the respiratory tract to form hydrochloric acid.[6]
Toxicity Toxic if swallowed[2][4].Ingestion can cause severe damage to the gastrointestinal tract.[7]
Flammability Flammable liquid and vapor.[2][4][5]The compound has a flash point that indicates it can be ignited at relatively low temperatures. Vapors can travel to an ignition source and flash back.[2]
Lachrymator Substance which increases the flow of tears.[2]Vapors are irritating to the eyes and mucous membranes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and vapors.[8]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered.[8] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: All handling of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride must be conducted in a certified chemical fume hood to control vapor exposure.[6][9] In situations where a fume hood is not available or as a supplementary control, a respirator with an acid gas cartridge may be required.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following procedural steps are designed to minimize exposure and mitigate the risks associated with handling 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride.

1. Preparation and Pre-Handling Checks:

  • Verify Emergency Equipment: Before starting any work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Inert Atmosphere: Due to its high moisture sensitivity, it is best practice to handle this reagent under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to moisture.[10][11] A glove box is the ideal environment for this.[11][12]

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.

2. Handling and Dispensing:

  • Work in a Fume Hood: Always handle the reagent inside a properly functioning chemical fume hood.[9]

  • Grounding: When transferring larger quantities, ground and bond containers to prevent the buildup of static electricity, which could serve as an ignition source.[10]

  • Syringe Techniques: For transferring small to moderate amounts of the liquid, use a syringe that has been purged with an inert gas. The use of Sure/Seal™ bottles or similar containers with a septum allows for the safe withdrawal of the reagent without exposing it to the atmosphere.[11]

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize vapor capture.[6]

Workflow for Handling 1-(4-Methoxyphenyl)cyclopropanecarbonyl Chloride:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_glassware Ensure Dry Glassware prep_emergency->prep_glassware handle_inert Establish Inert Atmosphere prep_glassware->handle_inert Proceed to Handling handle_transfer Transfer Reagent via Syringe handle_inert->handle_transfer handle_reaction Add to Reaction Vessel handle_transfer->handle_reaction cleanup_quench Quench Excess Reagent handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_remove_ppe

Caption: A workflow diagram illustrating the key stages of handling 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride.

Emergency Procedures: Immediate Actions are Critical

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills:

    • Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use water.[1] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[10]

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride and any contaminated materials is a critical final step.

1. Quenching Excess Reagent:

Before disposal, any unreacted 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride should be carefully quenched. This should be done in a fume hood with appropriate PPE.

  • Alcohol Quenching: Slowly add the acyl chloride to a suitable alcohol (e.g., isopropanol or ethanol) with stirring.[13] This will convert the reactive acyl chloride into a less reactive ester.[13] Be aware that this reaction is exothermic and will produce HCl gas.

  • Amine Quenching: Alternatively, a solution of a suitable amine can be used to form a stable amide.[13]

2. Waste Segregation and Labeling:

  • All waste, including quenched reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[1][10]

  • Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[1]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[13]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.

References

  • Hydrochloric Acid – First Aid and Emergency Response. Vikaspedia. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of Texas at Dallas. [Link]

  • SAFETY DATA SHEET: Cyclopropanecarbonyl chloride. Thermo Fisher Scientific. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • How to handle an environmentally sensitive material without using a glove box? ResearchGate. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

  • Acetyl Chloride - SAFETY DATA SHEET. Breckland Scientific. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • Cyclopropane Safety Data Sheet. Airgas. [Link]

  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona. [Link]

  • Acyl chloride. Wikipedia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.